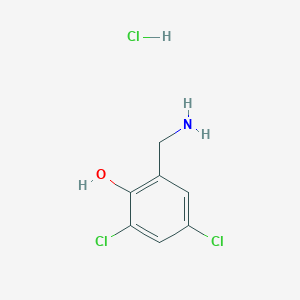

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride

描述

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride is a chlorinated aromatic compound featuring a phenol core substituted with chlorine atoms at positions 4 and 6, an aminomethyl (-CH2NH2) group at position 2, and a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in drug formulations .

属性

IUPAC Name |

2-(aminomethyl)-4,6-dichlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c8-5-1-4(3-10)7(11)6(9)2-5;/h1-2,11H,3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSVFTFXNICJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)O)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279870-54-0 | |

| Record name | 2-(aminomethyl)-4,6-dichlorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration of 2,6-Dichlorophenol

Objective: To introduce a nitro group selectively at the para-position of 2,6-dichlorophenol, forming 2,6-dichlorophenol-4-nitrophenol.

- Reagent: Concentrated nitric acid (HNO₃)

- Solvent: Typically, an inert solvent such as acetic acid or sulfuric acid is used to control reaction conditions.

- Conditions: Mild temperature (around 34-36°C) to favor para-nitration and minimize ortho substitution.

- Molar ratio of 2,6-dichlorophenol to nitric acid is maintained at 1:1.2–1.6 to optimize nitration efficiency.

- Reaction temperature is critical; exceeding 36°C increases by-product formation.

Data Table: Nitration Reaction Conditions and Outcomes

| Parameter | Value | Reference |

|---|---|---|

| Molar ratio (phenol:nitric acid) | 1:1.2–1.6 | |

| Temperature | 34–36°C | |

| Yield of 2,6-dichlorophenol-4-nitrophenol | ~95% |

Reduction of 2,6-Dichlorophenol-4-Nitrophenol

Objective: To convert the nitro group to an amino group, yielding 2,6-dichlorophenol-4-aminophenol.

- Reagent: Hydrazine hydrate (N₂H₄) as the reducing agent.

- Catalyst: Ni-B/SiO₂ amorphous catalyst (as per patent CN101914028B).

- Conditions: Conducted in an autoclave at elevated pressure (~0.6 MPa H₂) and temperature (~72–76°C).

- High conversion rate (~100%) with selectivity up to 97.8% for 2,6-dichlorophenol-4-aminophenol.

- The process involves sequential addition of catalyst and reactants, with continuous stirring at 800 rpm.

Data Table: Reduction Parameters and Results

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Ni-B/SiO₂ amorphous | |

| Temperature | 72–76°C | |

| Hydrogen pressure | 0.6 MPa | |

| Conversion rate | 100% | |

| Selectivity | 97.8% |

Purification and Crystallization

Post-reaction, the mixture undergoes:

- Filtration to remove catalyst residues.

- Evaporation of solvents under vacuum.

- Crystallization from suitable solvents such as ligroin or ethanol to obtain high-purity target compound.

- Proper control of crystallization parameters (temperature, solvent purity) is essential to maximize yield and purity.

- The target compound is typically obtained as a hydrochloride salt by treatment with hydrochloric acid, which enhances stability and solubility.

Continuous Synthesis Approach

Recent innovations focus on continuous flow synthesis, employing multi-stage reactors:

- First stage: nitration of 2,6-dichlorophenol.

- Second stage: reduction of nitrophenol to aminophenol.

- Final stage: crystallization and salt formation.

- Increased efficiency and yield.

- Reduced by-products and waste.

- Easier scale-up for industrial production.

- Continuous synthesis yields high-purity 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride with minimal by-products, as demonstrated in recent patent applications and industrial reports.

Summary of Key Preparation Parameters

化学反应分析

Types of Reactions

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dichlorophenol ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₇H₈Cl₂N₁O

- Molecular Weight : 228.5 g/mol

- IUPAC Name : 2-(aminomethyl)-4,6-dichlorophenol; hydrochloride

- Appearance : Powder

Agricultural Applications

One of the prominent uses of 2-(aminomethyl)-4,6-dichlorophenol hydrochloride is as an insecticide . It acts as a chitin synthesis inhibitor, which is crucial for the growth and development of insects. This compound has shown high insecticidal and ovicidal activity, particularly effective against pests like the bollworm. Its quick action makes it suitable for pest control in agricultural settings.

Case Study: Insecticidal Efficacy

A study demonstrated that formulations containing this compound significantly reduced bollworm populations in cotton crops. The results indicated a rapid decrease in pest numbers within days of application, showcasing its effectiveness as a pesticide .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as an important intermediate in the synthesis of various medicinal compounds. Its derivatives are being explored for potential therapeutic effects.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of this compound can be synthesized to develop antiviral agents. These derivatives have shown promise in laboratory tests against certain viral infections, highlighting the compound's potential in drug development .

Chemical Synthesis Applications

This compound is frequently utilized as an intermediate in organic synthesis processes. Its ability to undergo various chemical reactions makes it a valuable building block for creating more complex molecules.

Synthesis Methodology

The synthesis process typically involves chlorination reactions followed by reduction steps to yield high-purity products. Continuous synthesis techniques have been developed to improve yield and efficiency while minimizing by-products .

| Synthesis Step | Description |

|---|---|

| Chlorination | Reaction of p-nitrophenol with chlorine to form 2,6-dichloro-4-nitrophenol |

| Reduction | Reduction of nitrophenol derivatives to produce this compound |

作用机制

The mechanism of action of 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The dichlorophenol ring enhances its stability and reactivity, making it a versatile compound for various applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

2-Amino-4,6-dichlorophenol (CAS 527-62-8)

- Molecular Formula: C6H5Cl2NO

- Molecular Weight : 178.02 g/mol

- Functional Groups: Phenol, amino (-NH2), dichloro substitutions.

- Synthesis: Prepared via reduction of the corresponding nitrophenol derivative .

- Applications : Primarily used as an intermediate in dye or agrochemical synthesis.

2-Amino-5-ethylphenol Hydrochloride (CAS 2373-98-0)

- Molecular Formula: C8H12ClNO

- Molecular Weight : 173.64 g/mol

- Functional Groups: Phenol, amino (-NH2), ethyl substitution.

- Structural Similarity: Shares the phenol-amine backbone but differs in substituents (ethyl vs. dichloro) and substitution positions.

- Key Differences : The ethyl group and absence of chlorine atoms reduce electrophilic reactivity, making it less suited for halogen-dependent reactions compared to the dichloro-substituted target compound .

(2-(Aminomethyl)phenyl)boronic Acid Hydrochloride (CAS 850589-36-5)

- Molecular Formula: C7H11BClNO2

- Molecular Weight : 187.43 g/mol

- Functional Groups: Boronic acid, aminomethyl, hydrochloride.

- Applications : Utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery.

- Key Differences: The boronic acid group introduces distinct reactivity (e.g., forming covalent bonds with diols), whereas the target compound’s phenol and amine groups favor hydrogen bonding and salt formation .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) | Applications |

|---|---|---|---|---|---|

| 2-(Aminomethyl)-4,6-dichlorophenol HCl | C7H8Cl3NO2 | 252.41* | Phenol, aminomethyl, dichloro | High (due to HCl salt) | Pharmaceutical intermediates |

| 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | 178.02 | Phenol, amino, dichloro | Moderate | Agrochemical synthesis |

| 2-Amino-5-ethylphenol HCl | C8H12ClNO | 173.64 | Phenol, amino, ethyl | High | Organic synthesis |

| (2-(Aminomethyl)phenyl)boronic acid HCl | C7H11BClNO2 | 187.43 | Boronic acid, aminomethyl, HCl | High | Cross-coupling reactions |

*Calculated based on structural inference.

Research Findings and Insights

- Pharmacological Potential: While milnacipran hydrochloride () shares the aminomethyl group, its cyclopropane-carboxamide structure and SNRI activity differ significantly from the phenol-based target compound.

- Synthetic Challenges: The steric hindrance from the dichloro and aminomethyl groups may complicate synthesis routes compared to simpler analogs like 2-amino-4,6-dichlorophenol .

Limitations and Knowledge Gaps

- Direct data on the target compound’s synthesis, stability, and bioactivity are absent in the provided evidence. Comparisons rely on structural analogs.

- The similarity scores in (e.g., 0.95 for 4,4'-diamino-[1,1'-biphenyl]-3,3'-diol) likely reflect shared aromatic-amine motifs rather than functional equivalence.

生物活性

2-(Aminomethyl)-4,6-dichlorophenol hydrochloride is a compound of increasing interest in biological research due to its diverse mechanisms of action and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects across various biological systems.

Chemical Structure and Properties

The compound this compound has the chemical formula and is characterized by the presence of two chlorine atoms on the aromatic ring, an amino group, and a hydroxyl group. Its structure allows it to interact with various biological targets, influencing cellular pathways and physiological responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, modulating enzyme activities and receptor functions. This interaction can lead to alterations in neurotransmission, metabolic pathways, and cellular signaling processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, particularly Gram-negative bacteria. For instance, a study evaluated its Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa, demonstrating significant antibacterial activity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Klebsiella pneumoniae | 64 |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound in mammalian cells. These studies indicate that while the compound exhibits antimicrobial properties, it also has cytotoxic effects at higher concentrations. The IC50 values for various cell lines were reported as follows:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers investigated the antibacterial efficacy of this compound against multi-drug resistant strains of Klebsiella pneumoniae. The study found that the compound significantly reduced bacterial viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound exerts its antibacterial effects. It was found that the compound disrupts bacterial cell wall synthesis by inhibiting MreB protein function in rod-shaped bacteria. This disruption leads to cell lysis and death .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Aminomethyl)-4,6-dichlorophenol hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via reduction of the corresponding nitrophenol derivative (2-nitro-4,6-dichlorophenol) using catalytic hydrogenation or chemical reductants like Fe/HCl. Post-synthesis, purification involves recrystallization from aqueous ethanol, with concentrated HCl added to precipitate the hydrochloride salt . Commercial batches often exhibit dark discoloration due to oxidation byproducts; column chromatography (silica gel, eluent: methanol/chloroform) or preparative HPLC (C18 column, acidic mobile phase) improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆) identifies amine (-NH₂) and phenol (-OH) protons (δ 5.2–6.8 ppm) and aromatic carbons . IR spectroscopy verifies N-H stretches (~3350 cm⁻¹) and phenolic O-H (~3200 cm⁻¹).

- Purity Assessment : Elemental analysis (C, H, N, Cl) matches theoretical composition (C 33.60%, Cl 49.59%) . HPLC (UV detection at 254 nm) quantifies impurities, with retention time compared to USP/EP reference standards .

Q. What are its primary research applications?

- Methodological Answer : The compound serves as:

- Azo-dye precursor : Couples with diazonium salts to form chlorinated azo dyes; reaction efficiency depends on pH (optimized at 4–6) and temperature (0–5°C) .

- Pharmaceutical intermediate : Used in syntheses of bioactive molecules (e.g., analogs of aminopterin derivatives) via reductive amination or Schiff base formation .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

- Methodological Answer : Thermal gravimetric analysis (TGA) shows decomposition onset at 280°C, but commercial samples degrade at lower temperatures (~220°C) due to impurities. Storage under inert gas (N₂/Ar) at -20°C minimizes oxidation. Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis products (e.g., 4,6-dichlorocatechol), detected via LC-MS (negative ion mode) .

Q. What strategies resolve contradictions in reported solubility data?

- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Systematic testing in buffered solutions (pH 1–12) and polar aprotic solvents (DMF, DMSO) is recommended. For example, solubility in water (25°C) ranges from 50–75 mg/mL depending on crystallinity; sonication (30 min) or co-solvents (10% ethanol) enhance dissolution .

Q. How can mechanistic studies elucidate its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Computational modeling (DFT, B3LYP/6-31G*) predicts electrophilic aromatic substitution at the para-chloro position. Experimental validation involves reacting with NaSH (thiolation) or KCN (cyanation) under reflux, monitoring progress via ¹H NMR. Kinetic studies (pseudo-first-order conditions) determine activation energy .

Q. What protocols identify and quantify impurities in synthetic batches?

- Methodological Answer : LC-MS/MS (ESI+) identifies common impurities:

- Oxidation byproducts : Quinone derivatives (m/z 195.1 [M+H]⁺).

- Chlorinated dimers : Formed during HCl precipitation (m/z 427.3 [M+H]⁺).

Quantitation uses external calibration curves (0.1–10 µg/mL), with LOQ ≤0.05% .

Safety and Handling

Q. What precautions mitigate risks during handling?

- Methodological Answer : Use PPE (nitrile gloves, lab coat) and work in a fume hood to avoid inhalation. Waste must be neutralized (1M NaOH) before disposal via licensed hazardous waste services . Reactivity with strong oxidizers (e.g., KMnO₄) necessitates segregation from such agents .

Data Contradiction Analysis

Q. How to address conflicting reports on its thermal stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。